

# Comprehensive Toxicity Profile of Tebufenpyrad

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tebufenpyrad

CAS No.: 119168-77-3

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The table below summarizes the key mammalian toxicity findings for **tebufenpyrad** from *in vitro* and *in vivo* studies.

Toxicity Aspect	Experimental Model	Key Findings/Effects	Quantitative Data (Dose/Concentration)
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| **Acute Neurotoxicity & Mitochondrial Dysfunction** | Rat dopaminergic neuronal cells (N27) | • Induced cell death • Inhibited mitochondrial complex I • Increased ROS generation • Reduced mitochondrial oxygen consumption rate (OCR) • Decreased cellular ATP levels • Caused mitochondrial fragmentation | • EC<sub>50</sub>: 3.98 μM (cell death) [1] • Significant effects at 3 μM [1] | | **Reproductive Toxicity** | Porcine trophectoderm & luminal epithelial cells | • Reduced cell viability & antiproliferative effects • Induced G1 phase cell cycle arrest • Triggered apoptosis & ROS production • Disrupted cytosolic & mitochondrial calcium homeostasis • Impaired cell migration • Altered pregnancy-related gene expression | • Effects observed at tested concentrations (specific values not provided) [2] | | **Chronic Toxicity & Carcinogenicity (Database Profile)** | U.S. EPA ToxRefDB (Rodent chronic/cancer studies) | • Classified as causing tissue-specific pathological lesions • Identified as a high-risk chemical for progression to cancer pathologies | • Pathology observed in >90% of chemicals in liver, kidney, thyroid, lung, testis, spleen [3] • 167 of 310 chemicals caused cancer-related pathologies [3] |

## Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, the methodologies from pivotal studies are detailed below.

## Assessing Mitochondrial Dysfunction and Oxidative Stress

This protocol is adapted from studies on rat dopaminergic neuronal (N27) cells [1].

- **Cell Culture:** Maintain rat N27 cells in RPMI 1640 medium, supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin. Culture at 37°C in a humidified 5% CO<sub>2</sub> atmosphere. Perform treatments at 65-70% confluency.
- **Treatment Paradigm:** Dissolve **tebufenpyrad** in DMSO and treat cells in serum-free media for up to 3 hours. Include controls (vehicle alone) and positive controls (e.g., 1 μM rotenone).
- **Cell Viability Assay (MTS):** Plate cells at  $0.8 \times 10^4$  cells/well in a 96-well plate. After treatment, add MTS reagent and incubate for 45 minutes at 37°C. Dissolve formazan crystals with DMSO and measure absorbance at 490 nm, with a reference at 670 nm to eliminate background.
- **Cytotoxicity Assay (SYTOX Green):** Use Sytox Green nucleic acid stain, which only penetrates dead cells with compromised plasma membranes. Quantify fluorescence to determine the rate of cell death.
- **Reactive Oxygen Species (ROS) Measurement:** Load cells with 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H<sub>2</sub>DCFDA) fluorescent probe. After treatment with **tebufenpyrad**, measure fluorescence to indicate intracellular ROS levels. Hydrogen peroxide (100 μM, 45 min) can serve as a positive control.
- **Bioenergetic Profiling (Seahorse XF96 Analyzer):** Measure the Oxygen Consumption Rate (OCR) in real-time. Use modulators: oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and antimycin A (Complex III inhibitor). This allows calculation of basal respiration, ATP-linked respiration, and maximal respiratory capacity.
- **ATP Measurement:** Use the Cell Titer Glo Luminescent Cell Viability assay, which quantifies ATP present in metabolically active cells.
- **Mitochondrial Morphology (Confocal Imaging):** Stain cells with MitoTracker Red CMXRos after treatment. Use confocal fluorescence imaging followed by morphometric image analysis to quantify changes in mitochondrial length and circularity.

## Investigating Reproductive Toxicity and Cell Cycle Disruption

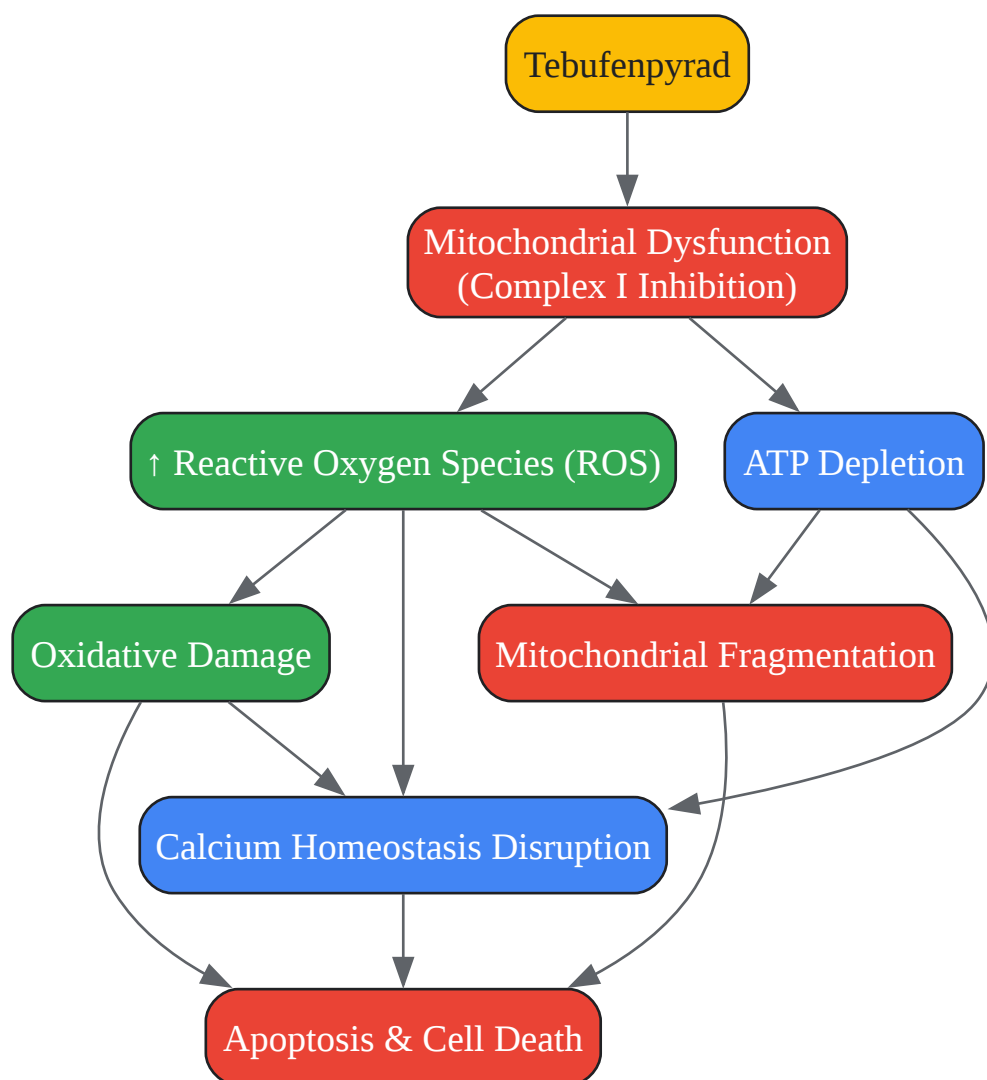
This protocol is based on the study using porcine reproductive cell lines [2].

- **Cell Culture and Treatment:** Use porcine trophectoderm and luminal epithelial cells. Treat with **tebufenpyrad** and assess its impact on viability, proliferation, and function.

- **Cell Viability and Proliferation:** Employ standard assays (e.g., MTT, Muse Count & Viability Kit) to determine antiproliferative effects and viability reduction.
- **Apoptosis and Cell Cycle Analysis:** Use flow cytometry to analyze Annexin V/7-AAD staining for apoptosis and propidium iodide staining for cell cycle phase distribution (e.g., G1 arrest).
- **Intracellular Calcium Imaging:** Use fluorescent calcium indicators (e.g., Fluo-4 AM) to measure disruptions in calcium homeostasis in the cytosol and mitochondria.
- **Reactive Oxygen Species (ROS) Detection:** Measure excessive ROS production using fluorescent probes like CM-H<sub>2</sub>DCFDA.
- **Western Blotting:** Analyze the alteration of MAPK signaling pathways (e.g., ERK, JNK, p38) and expression of pregnancy-related genes following **tebufenpyrad** treatment.
- **Migration Assay:** Conduct a wound-healing or transwell assay to evaluate the impairment of cell migration capacity.

## Mechanism of Action and Signaling Pathways

**Tebufenpyrad**'s primary mode of action is inhibiting mitochondrial Complex I, which triggers a cascade of cellular dysfunctions. The diagram below illustrates this key neurotoxic mechanism.



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*Mechanism of **Tebufenpyrad**-Induced Neurotoxicity: The compound inhibits mitochondrial Complex I, leading to ROS overproduction and ATP depletion. These primary defects converge to disrupt calcium signaling and cause mitochondrial fragmentation, ultimately triggering apoptotic cell death.*

## Regulatory Status and Physicochemical Properties

Understanding the compound's regulatory and physical profile is crucial for a holistic risk assessment.

Property	Detail
Pesticide Type	Acaricide; Insecticide (Pyrazole class) [4]
Mode of Action	Mitochondrial complex I electron transport inhibitor (IRAC Group 21A) [4]
EU Approval Status	Approved until 31/01/2027; Candidate for Substitution (CfS) due to PBT (Persistent, Bioaccumulative, Toxic) criteria [4]
Water Solubility	2.39 mg/L (at 20 °C, pH 7) [4]
Log P (Octanol-Water)	4.93 (Indicates high lipophilicity and potential for bioaccumulation) [4]

## Risk Assessment and Conclusion

For drug development professionals and toxicologists, the following points are critical:

- **Mechanistic Insights:** **Tebufenpyrad** is a potent mitochondrial toxicant. Its inhibition of Complex I is a key molecular initiating event, leading to a well-defined adverse outcome pathway (AOP) involving oxidative stress, bioenergetic failure, and cell death, particularly in vulnerable cells like neurons [1] and reproductive tissues [2].
- **Regulatory Considerations:** Its status as a **Candidate for Substitution in the EU** and its profile in the **U.S. EPA ToxRefDB** underscore its high-hazard potential [3] [4]. This classification is primarily driven by its PBT properties and observed carcinogenic potential in rodents.
- **Exposure and Risk Management:** While dietary exposure from residues on crops like apples and strawberries is estimated to be below acute toxicological reference values, its high lipophilicity (Log P > 4) warrants caution for long-term bioaccumulation potential [4] [5]. Adherence to pre-harvest intervals (PHI) and maximum residue limits (MRLs) is essential to manage consumer risk [6] [7].

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## References

1. Alterations in mitochondrial dynamics induced by ... [pmc.ncbi.nlm.nih.gov]
2. Tebufenpyrad induces cell cycle arrest and disruption of ... [pubmed.ncbi.nlm.nih.gov]
3. Profiling Chemicals Based on Chronic Toxicity Results ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Tebufenpyrad (Ref: AC 801757) - AERU [sitem.herts.ac.uk]
5. Analysis and Risk Assessment of Pesticide Residues in ... [pmc.ncbi.nlm.nih.gov]
6. Double exponential decay modeling for estimating ... [nature.com]
7. Comparative Biological Half-Life of Penthiopyrad and ... [mdpi.com]

To cite this document: Smolecule. [Comprehensive Toxicity Profile of Tebufenpyrad]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544821#tebufenpyrad-mammalian-toxicity-profile>]

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